6-Iodoquinazoline

Description

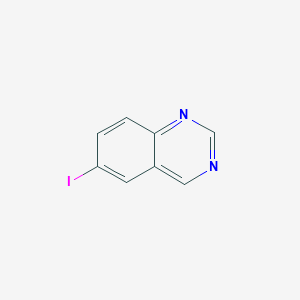

Structure

3D Structure

Properties

IUPAC Name |

6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDQJLSUDXUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700830 | |

| Record name | 6-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-54-3 | |

| Record name | 6-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 6-Iodoquinazoline Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinazoline

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound and its closely related analogue, 6-Iodoquinazolin-4-one. As a pivotal scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, a deep understanding of its molecular characteristics is indispensable for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house characterization.

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of an iodine atom at the 6-position creates a key intermediate, this compound, which serves as a versatile building block for introducing further molecular complexity through various cross-coupling reactions. This position is critical in the design of targeted therapies, particularly tyrosine kinase inhibitors like Lapatinib, Gefitinib, and Erlotinib, where the quinazoline core mimics the adenine portion of ATP to bind to the enzyme's active site.[3] The physicochemical properties of this core structure—its solubility, lipophilicity, ionization state, and stability—are determinant factors in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and ultimate therapeutic efficacy.

Part 1: Core Molecular & Physical Properties

A precise understanding of the fundamental molecular and physical characteristics of this compound is the foundation for its application in drug design and synthesis. It is crucial to distinguish between the parent this compound and its frequently utilized oxidized form, 6-Iodoquinazolin-4-one, as their properties differ significantly.

Molecular Structure and Identifiers

The core structure consists of a quinazoline ring system with an iodine atom substituted at the C6 position. This heavy halogen atom significantly influences the molecule's electronic properties and provides a handle for synthetic modification.

| Property | This compound | 6-Iodoquinazolin-4-one |

| IUPAC Name | This compound | 6-iodo-3H-quinazolin-4-one[4] |

| CAS Number | 848841-54-3[5][6] | 16064-08-7[4] |

| Molecular Formula | C₈H₅IN₂[5][6] | C₈H₅IN₂O[4] |

| Molecular Weight | 256.05 g/mol [5] | 272.04 g/mol [4] |

| Appearance | Light yellow to yellow solid[7] | White to off-white solid/powder[8][4] |

| Canonical SMILES | C1=CC2=NC=NC=C2C=C1I | C1=CC2=C(C=C1I)C(=O)NC=N2[4] |

Physical Properties

The melting and boiling points reflect the intermolecular forces and thermal stability of the compounds. The high melting point of 6-Iodoquinazolin-4-one is indicative of strong intermolecular interactions, likely including hydrogen bonding, in the solid state.

| Property | Value (this compound) | Value (6-Iodoquinazolin-4-one) |

| Melting Point | Data not available | 271-274 °C[8][4] |

| Boiling Point | 329.1±15.0 °C (Predicted)[7] | 401.0±47.0 °C (Predicted)[8] |

| Density | 1.938±0.06 g/cm³ (Predicted)[7] | 2.11±0.1 g/cm³ (Predicted)[8] |

Solid-State Characterization & Crystal Structure

In this derivative, the quinazolin-4(3H)-one ring system is nearly planar, and it forms a dihedral angle of approximately 88.8° with the substituted phenyl ring.[9] The crystal packing is stabilized by non-classical intermolecular hydrogen bonds.[9][10] This information is vital for computational chemists and formulation scientists, as it provides a validated starting point for modeling studies and for understanding potential polymorphism, where different crystal packings of the same molecule can lead to vastly different physicochemical properties.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample, revealing events like melting, crystallization, and degradation.[11][12]

For quinazoline derivatives, thermal stability is a key parameter for defining storage conditions and manufacturing processes. Studies on related quinazoline-sulfonamide derivatives have shown initial decomposition events occurring in the range of 200–220 °C, often close to their melting points.[13] This suggests that while the quinazoline core is generally robust, high temperatures can initiate degradation, a critical consideration for any process involving heat, such as drying or melt-extrusion.

Part 2: Spectroscopic & Analytical Profile

The spectroscopic signature of this compound is fundamental for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

-

¹H NMR: The aromatic region will show a characteristic set of signals for the quinazoline ring protons. The protons on the iodinated benzene ring (H5, H7, H8) will exhibit distinct chemical shifts and coupling patterns. The H5 proton, being ortho to the iodine, and the H7 proton, being meta, will be particularly informative. The two protons on the pyrimidine ring, H2 and H4, will typically appear as singlets at lower field (downfield) due to the electron-withdrawing effect of the adjacent nitrogen atoms.

-

¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atom bearing the iodine (C6) will exhibit a characteristic chemical shift, which can be confirmed by comparing it to the spectrum of unsubstituted quinazoline. The chemical shifts of C4 and C2 will be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by:

-

C=N Stretching: Around 1620 cm⁻¹, characteristic of the pyrimidine ring.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretching (Aromatic): Typically above 3000 cm⁻¹.

-

C-I Stretching: Usually found in the far-IR region (<600 cm⁻¹).

For the 6-Iodoquinazolin-4-one analogue, the most prominent additional peak would be the C=O (amide) stretching vibration , which is typically very strong and appears around 1680-1660 cm⁻¹.[1] The presence of an N-H stretching band around 3300-3100 cm⁻¹ would also be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically generating a protonated molecular ion [M+H]⁺.

-

Molecular Ion Peak: For this compound (C₈H₅IN₂), the [M+H]⁺ ion would be expected at an m/z of approximately 257.96. For 6-Iodoquinazolin-4-one (C₈H₅IN₂O), the [M+H]⁺ ion would be at m/z 272.95.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) gives a monoisotopic peak, simplifying the spectrum compared to compounds with chlorine or bromine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

Part 3: Physicochemical Properties for Drug Development

The "developability" of a drug candidate is critically dependent on a trio of physicochemical properties: its ionization state (pKa), lipophilicity (LogP), and aqueous solubility. These parameters govern how a molecule behaves in a biological environment.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is paramount, as the ionization state affects solubility, permeability across biological membranes, and binding to the target protein. Quinazoline is a basic compound due to its nitrogen atoms. The pKa dictates the charge of the molecule in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH).

A predicted pKa for the parent this compound is approximately 3.65.[7] This suggests it will be protonated and positively charged in the acidic environment of the stomach but largely neutral at physiological pH (7.4).

This high-throughput method is ideal for early drug discovery when sample quantities may be limited. It relies on the principle that the UV-Vis absorbance spectrum of a chromophore-containing molecule changes as its ionization state changes.[14][15][16]

Causality: The choice of UV-spectrophotometry is based on its sensitivity and the fact that the quinazoline ring is a strong chromophore. By measuring the absorbance change across a range of pH values, one can precisely determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12. At least 10-15 different buffer solutions should be used to ensure a well-defined curve.

-

Plate Preparation: In a 96-well UV-transparent microplate, add a defined volume (e.g., 198 µL) of each buffer solution to different wells.

-

Sample Addition: Add a small volume (e.g., 2 µL) of the 10 mM compound stock solution to each well containing buffer. This creates a final compound concentration of 100 µM with only 1% DMSO, minimizing solvent effects. Include wells with buffer and DMSO only to serve as blanks.

-

Spectroscopic Measurement: Place the plate in a microplate UV-Vis spectrophotometer and record the absorbance spectrum for each well from 230-500 nm.

-

Data Analysis:

-

Subtract the blank absorbance from each sample well.

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer in each well.

-

Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the experimental pKa.[17][18]

-

Caption: Workflow for pKa determination via UV-spectrophotometry.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a critical predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. It is quantified as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

A computed LogP (XLogP3) value for this compound is 1.7.[5] This moderate lipophilicity is often a desirable starting point in drug discovery, balancing membrane permeability with sufficient aqueous solubility.

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.[19][20][21]

Causality: This method is chosen for its direct and unambiguous measurement of partitioning. The selection of n-octanol and a pH 7.4 buffer is a standardized convention that mimics physiological conditions and allows for cross-study comparisons.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for a compound with LogP > 1).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[22]

-

Calculation: The LogP (or LogD at pH 7.4) is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. Poor solubility is a major cause of failure for drug candidates. For early discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility.

Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a rapid method that mimics the conditions of many high-throughput screening assays.[7][23][24][25]

Causality: This method is chosen for speed and efficiency. By starting with the compound dissolved in DMSO, it bypasses the slow dissolution of the solid form, providing a rapid assessment of the concentration limit before precipitation occurs in an aqueous medium.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

-

Plate Preparation: Add aqueous buffer (e.g., pH 7.4 PBS) to the wells of a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock to the buffer and perform serial dilutions directly in the plate to create a range of compound concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with shaking to allow for precipitation.

-

Precipitate Detection: Determine the point of precipitation. This can be done visually or, more quantitatively, using nephelometry or turbidimetry, which measures light scattering from insoluble particles.[26]

-

Solubility Value: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Caption: Workflow for Kinetic Solubility determination.

Conclusion

This compound is more than a mere synthetic intermediate; it is a carefully selected scaffold whose physicochemical properties are integral to its function in medicinal chemistry. Its moderate lipophilicity, basicity, and high thermal stability make it a robust starting point for the synthesis of complex drug candidates. The provided protocols offer standardized, reliable methods for characterizing these critical properties, enabling researchers to make data-driven decisions in the optimization of lead compounds. A thorough understanding and experimental validation of these parameters are self-validating systems that de-risk drug development projects and accelerate the journey from chemical entity to therapeutic agent.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Iodoquinazolin-4-one | C8H5IN2O | CID 135401666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 848841-54-3|this compound: In Stock [parkwayscientific.com]

- 6. This compound, CasNo.848841-54-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. ijper.org [ijper.org]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. waters.com [waters.com]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. asianpubs.org [asianpubs.org]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

A Comprehensive Technical Guide to 6-Iodoquinazoline and Its Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This fused aromatic heterocycle, composed of a benzene ring and a pyrimidine ring, is a versatile building block for designing molecules that can interact with various biological targets.[1] Among its many derivatives, halogenated quinazolines serve as critical intermediates for creating complex molecular architectures. This guide focuses on 6-iodo-substituted quinazolines, particularly 6-Iodoquinazolin-4-one, a key precursor in the synthesis of targeted cancer therapeutics and other novel bioactive compounds.[2] We will delve into its fundamental identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, and pivotal role in the drug development pipeline.

For clarity, it is important to distinguish between the parent compound, 6-Iodoquinazoline, and its more frequently utilized derivative, 6-Iodoquinazolin-4-one (also known as 6-Iodo-4-hydroxyquinazoline). While both are structurally related, the latter is the primary intermediate discussed in the context of major pharmaceutical applications, such as the synthesis of Lapatinib.[3][4] This guide will provide identifiers for both but will focus its technical discussion on the synthesis and applications of the more prominent 6-Iodoquinazolin-4-one.

Part 1: Core Compound Identification

Precise identification is the cornerstone of chemical research. The following tables summarize the key identifiers for 6-Iodoquinazolin-4-one and its parent compound, this compound.

Table 1: Identifiers for 6-Iodoquinazolin-4-one

| Identifier | Value | Source(s) |

| CAS Number | 16064-08-7 | [3][5][6] |

| IUPAC Name | 6-iodo-3H-quinazolin-4-one | [5] |

| Molecular Formula | C₈H₅IN₂O | [3][5] |

| Molecular Weight | 272.04 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=O)NC=N2 | [5] |

| InChI | InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | [5] |

| InChIKey | PUGXMZKDRVGIHC-UHFFFAOYSA-N | [5] |

| Synonyms | 6-Iodo-4-hydroxyquinazoline, 6-Iodo-4-quinazolinol, 6-Iodo-4(3H)-quinazolinone | [3][5][6] |

Table 2: Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 848841-54-3 | [7][8] |

| IUPAC Name | This compound | [9] |

| Molecular Formula | C₈H₅IN₂ | [7][10] |

| Molecular Weight | 256.04 g/mol | [7] |

| Canonical SMILES | C1=CC2=NC=NC=C2C=C1I | [10] |

| InChI | InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | [7] |

| InChIKey | BLJDQJLSUDXUGL-UHFFFAOYSA-N | [7] |

Part 2: Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is essential for its handling, storage, and application in experimental workflows.

Table 3: Physicochemical Properties of 6-Iodoquinazolin-4-one

| Property | Value | Source(s) |

| Appearance | White to Off-White or Brown Solid/Powder | [4] |

| Melting Point | 271°C (lit.) | [4] |

| Boiling Point | 401.0 ± 47.0 °C (Predicted) | [4] |

| Density | 2.11 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | [4] |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [4] |

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), 6-Iodoquinazolin-4-one presents the following hazards:

Standard Laboratory Precautions:

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid contact with skin and eyes.[12]

-

For comprehensive safety information, always consult the supplier-provided Material Safety Data Sheet (MSDS).

Part 3: Synthesis and Mechanistic Insights

6-Iodoquinazolin-4-one is a versatile intermediate that can be converted into other key synthons, such as 4-Chloro-6-iodoquinazoline. This chlorination step is pivotal because the chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles like amines, which is a common strategy in the synthesis of kinase inhibitors.[13][14]

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline from 6-Iodoquinazolin-4-one

This protocol describes the conversion of 6-Iodoquinazolin-4-one to 4-Chloro-6-iodoquinazoline, a critical step for subsequent derivatization. The reaction utilizes thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

Causality: Thionyl chloride is a powerful chlorinating agent. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl), which is a more reactive electrophile that activates the quinazolinone's carbonyl group, facilitating its conversion to the chloro-substituted product. Refluxing ensures the reaction proceeds to completion.

Methodology: [13]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Iodoquinazolin-4-one (e.g., 5.0 g, 18 mmol) in thionyl chloride (10 mL).

-

Under a nitrogen atmosphere, slowly add a catalytic amount of dimethylformamide (DMF) (0.5 mL).

-

Heat the mixture to reflux and maintain for approximately 4.5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (in a fume hood).

-

To ensure complete removal of residual thionyl chloride, add toluene (50 mL) to the residue and evaporate to dryness under reduced pressure. Repeat this azeotropic removal step once more.

-

The resulting crude product, 4-Chloro-6-iodoquinazoline, is obtained as a brown solid (approx. 5.2 g, 99% yield) and can be used in subsequent steps or purified further if necessary.[13]

Caption: Key chlorination step in the synthesis pathway.

Part 4: Applications in Drug Discovery and Chemical Research

The primary value of this compound derivatives lies in their role as versatile scaffolds for building complex, biologically active molecules. The iodine and chlorine atoms provide orthogonal handles for distinct chemical transformations, such as nucleophilic aromatic substitution (at the C4-Cl position) and palladium-catalyzed cross-coupling reactions (at the C6-I position).[13][15]

Key Intermediate for Targeted Cancer Therapy

6-Iodoquinazolin-4-one is most famously known as a key intermediate in the synthesis of Lapatinib .[3] Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), used in the treatment of HER2-positive breast cancer.[13] The quinazoline core serves as the ATP-mimetic hinge-binding motif essential for its inhibitory activity.

Scaffold for Novel Bioactive Agents

Beyond Lapatinib, the this compound scaffold is widely exploited by medicinal chemists to develop novel therapeutic candidates. Research has demonstrated that derivatives of this core structure exhibit a wide range of biological activities:

-

Anticancer Agents: Numerous studies focus on synthesizing novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors for various cancers, including non-small-cell lung cancer.[15][16]

-

Antitubercular Agents: Certain this compound derivatives, particularly 4-alkylthio derivatives, have shown promising activity against Mycobacterium tuberculosis.[17][18]

-

Antimicrobial and Anti-inflammatory Activity: The quinazolinone system is a recurring motif in compounds designed for antimicrobial and anti-inflammatory applications.[18]

Caption: Application as a versatile chemical building block.

Part 5: Analytical Characterization

Confirming the identity, structure, and purity of a synthesized compound is a non-negotiable step in chemical research. A suite of analytical techniques is employed for the comprehensive characterization of this compound derivatives.[17][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. For this compound derivatives, it is used to confirm the substitution pattern on the aromatic rings and the presence of key functional groups (e.g., N-H protons).[17]

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, confirming the carbon skeleton of the quinazoline core.[20]

-

-

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing a precise molecular weight.[17] This is critical for confirming the molecular formula and identifying the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Iodoquinazolin-4-one, characteristic peaks for N-H and C=O (carbonyl) stretching are expected.[17]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to verify the empirical formula.[19]

The combination of these techniques provides a self-validating system to ensure the structural integrity and purity of the target compound before its use in further research or development.[21][22][23]

Conclusion

6-Iodoquinazolin-4-one and its related structures are far more than simple chemical intermediates; they are enabling tools for innovation in pharmaceutical sciences. Their well-defined reactivity and structural versatility have cemented their role as indispensable building blocks in the development of life-saving drugs, most notably in oncology. A thorough understanding of their synthesis, characterization, and safe handling, as detailed in this guide, is fundamental for researchers and scientists aiming to leverage this powerful scaffold to create the next generation of therapeutic agents.

References

-

PubChem. 6-Iodoquinazolin-4-one | C8H5IN2O | CID 135401666. National Center for Biotechnology Information. [Link]

-

Al-Obaid, A. M., & El-Gazzar, A. R. B. A. (2009). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. ResearchGate. [Link]

-

ResearchGate. Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. [Link]

-

Pharmaffiliates. 6-Iodo-4-hydroxyquinazoline | CAS No: 16064-08-7. [Link]

-

ResearchGate. Synthesis of 6-iodo quinazoline-2-thiol. [Link]

-

P&S Chemicals. Product information, 6-Iodoquinazolin-4-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 6-Iodo-4(H)-quinazolinone. [Link]

-

PubChem. 6-Iodoquinoline | C9H6IN | CID 20398553. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

-

PubChemLite. This compound (C8H5IN2). [Link]

-

Chemaxon Docs. SMILES. [Link]

-

PubChem. Scequinadoline B | C27H29N5O4 | CID 101651022. National Center for Biotechnology Information. [Link]

-

thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. [Link]

-

Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

-

Taylor & Francis. Analytical techniques – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

-

National Center for Biotechnology Information. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. [Link]

-

National Center for Biotechnology Information. Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

-

PubChem. Quinazoline | C8H6N2 | CID 9210. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

Sources

- 1. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-Iodoquinazolin-4-one | 16064-08-7 [chemicalbook.com]

- 5. 6-Iodoquinazolin-4-one | C8H5IN2O | CID 135401666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 848841-54-3 [chemicalbook.com]

- 9. 6-Iodoquinoline | C9H6IN | CID 20398553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C8H5IN2) [pubchemlite.lcsb.uni.lu]

- 11. aboundchem.com [aboundchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 17. scialert.net [scialert.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. lqa.com [lqa.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Iodoquinazoline: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodoquinazoline, a critical heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and established synthetic methodologies. By offering field-proven insights and detailed experimental context, this guide serves as an essential resource for researchers leveraging this compound in the development of novel therapeutics, particularly in the domain of oncology.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Quinazoline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of substituents onto this core structure allows for the fine-tuning of pharmacological profiles. The introduction of an iodine atom at the 6-position, yielding this compound, offers a versatile handle for further chemical modifications through various coupling reactions, making it a highly valuable intermediate in the synthesis of complex molecules and targeted therapies.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its application in synthetic chemistry and drug design. A clear understanding of its structure and properties is essential for predicting its reactivity, solubility, and potential interactions with biological targets.

Molecular Structure

This compound consists of a quinazoline core with an iodine atom substituted at the C6 position.

Molecular Formula: C₈H₅IN₂[5]

Canonical SMILES: C1=CC2=C(C=C1I)N=CN=C2

InChI Key: BLJDQJLSUDXUGL-UHFFFAOYSA-N[5]

The structural representation of this compound is depicted below:

Caption: Skeletal structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for experimental design, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 256.04 g/mol | [5] |

| Monoisotopic Mass | 255.94975 Da | [6] |

| Appearance | Solid | [5] |

| CAS Number | 848841-54-3 | [5] |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound and its derivatives is a topic of significant interest for organic and medicinal chemists. The presence of the iodine atom provides a reactive site for introducing further complexity, most notably through cross-coupling reactions.

Synthetic Approaches

While a direct, one-step synthesis for this compound is not extensively detailed in readily available literature, its synthesis can be inferred from the preparation of its derivatives. A common strategy involves the construction of the quinazoline ring from appropriately substituted aniline precursors. For instance, the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one initiates with the iodination of anthranilic acid.[7]

A generalized synthetic workflow for accessing the this compound core often involves the following key transformations:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C8H5IN2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Novel 6-Iodoquinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of an iodine atom at the 6-position significantly enhances the therapeutic potential of these molecules, offering a handle for further functionalization and improving properties such as lipophilicity and molecular absorption.[1] This technical guide provides a comprehensive overview of the synthesis of novel 6-iodoquinazolin-4-one derivatives, detailing established synthetic routes, step-by-step experimental protocols, and the underlying chemical principles. We will explore the strategic importance of this scaffold, delve into the causality behind experimental choices, and present data in a clear, accessible format to empower researchers in the fields of drug discovery and organic synthesis.

Introduction: The Significance of the 6-Iodoquinazolin-4-one Scaffold

Quinazolin-4-ones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2] The quinazolinone core is found in both natural alkaloids and synthetic drugs.[1]

The strategic incorporation of an iodine atom at the 6-position of the quinazolinone ring system offers several advantages in drug design. The iodine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and improving its pharmacokinetic profile.[1] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of biological activity.

The 6-iodoquinazolin-4-one moiety is a key intermediate in the synthesis of several potent therapeutic agents, including kinase inhibitors used in oncology.[3][4] For instance, it is a crucial building block for Lapatinib, a dual tyrosine kinase inhibitor that targets the HER2 and EGFR pathways in the treatment of breast cancer.[4] This highlights the critical importance of robust and efficient synthetic methods to access this valuable scaffold.

Core Synthetic Strategies

The synthesis of 6-iodoquinazolin-4-one derivatives generally revolves around the construction of the heterocyclic quinazolinone ring from appropriately substituted precursors. The most common and reliable strategies start from 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid), a readily accessible starting material.

Strategy A: Cyclocondensation of 2-Amino-5-iodobenzoic Acid with Amides or Nitriles

This is one of the most direct and widely employed methods for the synthesis of the quinazolin-4-one core. The fundamental principle involves the reaction of the amino and carboxylic acid functionalities of 2-amino-5-iodobenzoic acid with a suitable one-carbon or multi-carbon synthon to form the pyrimidinone ring.

Causality of Experimental Choices:

-

Starting Material: 2-Amino-5-iodobenzoic acid is the ideal starting material as it already contains the requisite iodine atom at the desired position and the ortho-amino-acid functionality necessary for cyclization.[1][5]

-

Reagents for Cyclization:

-

Formamide: When heated with 2-amino-5-iodobenzoic acid, formamide serves as both a reactant and a solvent, providing the N1-C2 fragment of the quinazolinone ring to yield unsubstituted 6-iodoquinazolin-4(3H)-one.[6]

-

Acid Anhydrides (e.g., Acetic Anhydride): Reaction with an acid anhydride, such as acetic anhydride, followed by treatment with an amine, is a common method to introduce a substituent at the 2-position.[1][7] The initial reaction forms a benzoxazinone intermediate, which then reacts with an amine to yield the N-substituted quinazolinone.[8]

-

Nitriles: In the presence of a catalyst, such as a copper salt, 2-halobenzamides (which can be derived from 2-amino-5-iodobenzoic acid) can react with nitriles in a nucleophilic addition followed by an intramolecular SNAr reaction to form 2-substituted quinazolin-4-ones.[9]

-

Workflow Diagram:

Caption: General workflow for Strategy B.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one from 2-Amino-5-iodobenzoic Acid

This protocol is adapted from the method described by Grimmel et al. and has been shown to provide good yields. [1] Step 1: Synthesis of 2-Acetamido-5-iodobenzoic Acid

-

To a solution of 2-amino-5-iodobenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add acetic anhydride (1.2 eq).

-

Heat the reaction mixture at reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-acetamido-5-iodobenzoic acid.

Step 2: Cyclization to form 6-Iodo-2-methylquinazolin-4(3H)-one

-

A mixture of 2-acetamido-5-iodobenzoic acid (1.0 eq) and a primary amine (e.g., aniline or a substituted aniline, 1.1 eq) is heated in the presence of a dehydrating agent such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in an inert solvent like toluene.

-

The reaction is typically refluxed for several hours until completion, as monitored by TLC.

-

After cooling, the reaction mixture is carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 6-iodo-2-methyl-3-substituted-quinazolin-4(3H)-one.

Protocol 2: Synthesis of 6-Iodoquinazolin-4(3H)-one via Chlorination and Nucleophilic Substitution

This protocol is a variation that proceeds through a 4-chloro-6-iodoquinazoline intermediate, which is highly reactive towards nucleophiles. [10] Step 1: Synthesis of 6-Iodoquinazolin-4-ol

-

A mixture of 2-amino-5-iodobenzoic acid (1.0 eq) and formamide (excess) is heated at a high temperature (e.g., 150-180 °C) for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solid product is triturated with water, filtered, and dried to give 6-iodoquinazolin-4-ol.

Step 2: Chlorination to 4-Chloro-6-iodoquinazoline

-

To a suspension of 6-iodoquinazolin-4-ol (1.0 eq) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), a catalytic amount of dimethylformamide (DMF) is added. [10]2. The mixture is heated to reflux for 4-5 hours. [10]3. After the reaction is complete, the excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove any remaining traces of the chlorinating agent, yielding the crude 4-chloro-6-iodoquinazoline. [10] Step 3: Derivatization of 4-Chloro-6-iodoquinazoline

The highly reactive 4-chloro-6-iodoquinazoline can be reacted with a variety of nucleophiles (amines, alcohols, thiols) to introduce diversity at the 4-position.

Data Presentation and Characterization

The successful synthesis of 6-iodoquinazolin-4-one derivatives must be confirmed by thorough analytical characterization.

Table 1: Key Characterization Data for a Representative 6-Iodoquinazolin-4-one Derivative

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The proton at C5 will typically be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. Signals for substituents at the 2- and 3-positions will also be present. |

| ¹³C NMR | Carbonyl carbon (C4) signal around δ 160-165 ppm. The carbon bearing the iodine (C6) will have a characteristic chemical shift around δ 90-95 ppm. Other aromatic and substituent carbon signals will be observed in their expected regions. |

| Mass Spec. | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. The isotopic pattern for iodine will be observable. |

| IR Spec. | Characteristic C=O stretching vibration for the quinazolinone carbonyl group around 1670-1690 cm⁻¹. N-H stretching may be observed if the 3-position is unsubstituted. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion and Future Directions

The synthesis of novel 6-iodoquinazolin-4-one derivatives remains a highly active and important area of research in medicinal chemistry. The synthetic strategies outlined in this guide, primarily centered around the versatile starting material 2-amino-5-iodobenzoic acid, provide a solid foundation for accessing a wide range of structurally diverse compounds. The ability to further functionalize the 6-iodo position through modern cross-coupling methodologies opens up vast possibilities for the development of new therapeutic agents with improved efficacy and selectivity. Future work in this field will likely focus on the development of more sustainable and efficient catalytic systems for the synthesis of these valuable scaffolds, as well as the exploration of their biological activities against a broader range of therapeutic targets.

References

- Al-Suwaidan, I. A., et al. (2013). Synthesis and in vitro cytotoxic activity of some novel 2, 3, 6-trisubstituted-quinazolin-4 (3H)-ones. European Journal of Medicinal Chemistry, 69, 459-467.

-

Ghorab, M. M., et al. (2021). Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress. Bioorganic & Medicinal Chemistry Letters, 42, 128002. [Link]

- Grimmel, H. W., Guenther, A., & Morgan, J. F. (1946). A new synthesis of quinazolones. Journal of the American Chemical Society, 68(3), 539-542.

-

Hampannavar, G. A., et al. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond. The Journal of Organic Chemistry, 80(13), 6846-6854. [Link]

-

Pérez-Fehrmann, M., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22969-22982. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 6-Iodo-4-Quinazolinol: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-acetamido-5-iodobenzoic acid (2). Retrieved from [Link]

-

Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378-7385. [Link]

-

Ghorab, M. M., et al. (2021). Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. Scientific Reports, 11(1), 1-15. [Link]

-

Kamal, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 1-15. [Link]

-

MDPI. (2019). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.

-

ResearchGate. (n.d.). General synthetic routes to quinazolinones. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-amino-5-iodobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.

Sources

- 1. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 7. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Page loading... [wap.guidechem.com]

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The "Privileged" Nature of the Quinazoline Core

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as one of the most significant "privileged structures" in the field of medicinal chemistry.[1] First synthesized in 1895, this versatile core has since been identified in over 200 natural alkaloids and a vast array of synthetic compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This wide range of biological activities stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1] The quinazoline nucleus is a cornerstone of several clinically successful drugs, most notably in the realm of oncology as kinase inhibitors.[5][6] This guide provides a comprehensive exploration of the core chemistry of the quinazoline scaffold, delving into its synthesis, reactivity, and profound impact on drug discovery.

Part 1: Synthesis of the Quinazoline Ring System

The construction of the quinazoline scaffold can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

One of the most established methods for constructing the quinazolin-4(3H)-one core is the Niementowski synthesis.[2] This reaction involves the thermal condensation of an anthranilic acid with an amide.[7] The reaction typically requires high temperatures (130–150°C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently cyclizes with the elimination of water.[7]

The versatility of the Niementowski synthesis lies in its tolerance for a variety of substituents on both the anthranilic acid and the amide, allowing for the generation of a diverse library of quinazolinone derivatives.[7] A common variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[7]

Reaction Mechanism: Niementowski Quinazolinone Synthesis

The mechanism is understood to initiate with the acylation of the amino group of anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 4(3H)-quinazolinone product.[1][7]

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.[7]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

Conventional heating for the Niementowski synthesis often requires prolonged reaction times. Microwave-assisted organic synthesis (MAOS) offers a significant improvement, drastically reducing reaction times and frequently enhancing yields.[5][8]

Objective: To synthesize 2-methylquinazolin-4(3H)-one from anthranilic acid and acetamide.

Materials:

-

Anthranilic acid

-

Acetamide

-

Microwave reactor vials

-

Ethanol

-

Acetic acid

Procedure:

-

To a 10 mL microwave reactor vial, add anthranilic acid (1.0 mmol), acetamide (5.0 mmol), ethanol (2 mL), and a catalytic amount of acetic acid (0.1 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150°C for 20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected mass for 2-methylquinazolin-4(3H)-one is 160.17 g/mol .

Causality: The use of microwave irradiation provides rapid and uniform heating, which accelerates the rate of the condensation and cyclization steps, leading to a more efficient synthesis compared to conventional oil bath heating.[9] Acetic acid acts as a catalyst to facilitate the initial acylation.

Modern Synthetic Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex heterocyclic systems, including quinazolines.[10] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. A notable strategy involves the palladium-catalyzed N-arylation of amidines, followed by a one-pot condensation with an aldehyde to construct the quinazoline ring.[11][12]

Experimental Workflow: One-Pot Palladium-Catalyzed Quinazoline Synthesis

This workflow illustrates the synthesis of a quinazoline derivative from an aryl bromide, an amidine, and an aldehyde in a single pot.[12]

Caption: One-Pot Palladium-Catalyzed Quinazoline Synthesis Workflow.[12]

Protocol: Palladium-Catalyzed Synthesis of 2,4-Diphenylquinazoline

Objective: To synthesize 2,4-diphenylquinazoline from bromobenzene, benzamidine, and benzaldehyde.

Materials:

-

Bromobenzene

-

Benzamidine hydrochloride

-

Benzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (ligand)

-

Cesium carbonate (Cs₂CO₃)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine bromobenzene (1.0 mmol), benzamidine hydrochloride (1.1 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 mmol).

-

Add dry toluene (3 mL) and stir the mixture at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add benzaldehyde (1.2 mmol) and DDQ (1.2 mmol).

-

Stir the mixture at 110°C for an additional 12 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Validation: Characterize the purified product using spectroscopic methods (NMR, MS) to confirm the structure of 2,4-diphenylquinazoline.

Causality: The palladium catalyst, in conjunction with the Xantphos ligand, facilitates the crucial C-N bond formation between the aryl bromide and the amidine.[12] The subsequent addition of an aldehyde and an oxidant (DDQ) drives the cyclization and aromatization to the final quinazoline product in a one-pot sequence, enhancing operational simplicity.[11]

Part 2: Reactivity and Functionalization

The reactivity of the quinazoline scaffold is characterized by the interplay between the electron-rich benzene ring and the electron-deficient pyrimidine ring. This electronic dichotomy governs the regioselectivity of its functionalization.

Electrophilic and Nucleophilic Substitution

The pyrimidine portion of the quinazoline ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms.[13] Conversely, the benzene ring is more susceptible to electrophilic attack, with the order of reactivity being position 8 > 6 > 5 > 7.[13]

The most synthetically useful reactions of the quinazoline core often involve nucleophilic substitution, particularly on halo-substituted derivatives. The C2 and C4 positions are electron-deficient and thus prone to nucleophilic attack.[4]

Regioselective Functionalization of 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is a key intermediate in the synthesis of many biologically active quinazoline derivatives, including the anticancer drug Gefitinib. The two chlorine atoms exhibit different reactivities, allowing for sequential and regioselective substitution.

The C4 position is significantly more reactive towards nucleophiles than the C2 position.[4][14] This enhanced reactivity is attributed to the greater positive charge density at C4, as revealed by DFT calculations.[14][15] This allows for the selective displacement of the C4-chloro group under mild conditions, while the substitution at C2 typically requires harsher conditions (e.g., higher temperatures).

Protocol: Regioselective Synthesis of 4-Anilino-2-chloroquinazoline

Objective: To demonstrate the regioselective substitution at the C4 position of 2,4-dichloroquinazoline.

Materials:

-

2,4-Dichloroquinazoline

-

Aniline

-

Isopropanol

-

Triethylamine (Et₃N)

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask.

-

Add aniline (1.0 mmol) and triethylamine (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, the product will precipitate. Collect the solid by filtration.

-

Wash the solid with cold isopropanol and dry to afford the desired 2-chloro-4-anilinoquinazoline.

-

Validation: The regioselectivity can be confirmed using 2D-NMR techniques (e.g., HMBC), which will show correlations confirming the aniline moiety is attached to C4.[14] Mass spectrometry should confirm the monosubstitution product.

Causality: The reaction is performed at room temperature to favor the kinetically controlled substitution at the more reactive C4 position.[4] Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Part 3: The Quinazoline Scaffold in Drug Discovery - A Focus on EGFR Inhibitors

The quinazoline core is a prominent pharmacophore in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6][16] Overexpression or activating mutations of EGFR are key drivers in the development of various cancers, making it a prime therapeutic target.[3][17]

Mechanism of Action of Quinazoline-based EGFR Inhibitors

Quinazoline derivatives like Gefitinib and Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[7] They bind to the ATP-binding site within the kinase domain, preventing the phosphorylation of EGFR and blocking the downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, that promote cell proliferation and survival.[18][19]

EGFR Signaling Pathway and Inhibition by Quinazolines

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline-based drugs.[18][19]

Structure-Activity Relationship (SAR) of Quinazoline EGFR Inhibitors

Extensive SAR studies have elucidated the key structural features required for potent EGFR inhibition.[16]

-

The Quinazoline Core: Acts as a scaffold, mimicking the adenine portion of ATP. The N1 nitrogen typically forms a crucial hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain.

-

The 4-Anilino Group: This moiety occupies the hydrophobic pocket of the ATP-binding site. Substituents on the aniline ring, such as a 3-chloro or 3-ethynyl group, can enhance binding affinity.

-

Substituents at C6 and C7: These positions are solvent-exposed and can be modified to improve pharmacokinetic properties. Long, flexible, basic side chains, such as the morpholinopropoxy group in Gefitinib, often enhance solubility and cellular activity.

Quantitative Data: IC₅₀ Values of Representative Quinazoline Derivatives

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit 50% of the target's activity.

| Compound ID | C4-Aniline Substituent | C6/C7 Substituents | Target/Cell Line | IC₅₀ (nM) | Reference |

| Gefitinib | 3-Chloro-4-fluoro | C6: Morpholinopropoxy, C7: Methoxy | EGFR | 2-37 | [20] |

| Erlotinib | 3-Ethynyl | C6, C7: Methoxy | EGFR | 2 | [21] |

| Compound 1 | 3-Bromo | C6: N-Boc glycine | EGFR | 3.2 | [16] |

| Compound 2 | 3,4-Dichloro | C6, C7: Methoxy | A549 (Lung Cancer) | 10 | [22] |

| Compound 3 | 4-((3-fluorobenzyl)oxy) | C6, C7: Methoxy | MCF-7 (Breast Cancer) | 5,910 | [13] |

Conclusion

The quinazoline scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its rigid framework suitable for precise interactions with biological targets, has enabled the development of groundbreaking therapies, particularly in oncology. The deep understanding of its core chemistry—from classical and modern synthetic routes to predictable reactivity patterns and detailed structure-activity relationships—continues to empower researchers and drug development professionals. As new biological targets emerge, the versatile and potent quinazoline core is poised to remain a central and invaluable scaffold in the ongoing quest for novel therapeutics.

References

-

Al-Otaibi, J. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 646. [Link]

-

Șandor, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6703. [Link]

-

Lo, H.-W. (2010). EGFR-targeted therapy in malignant glioma: novel aspects and mechanisms of resistance. Current Molecular Pharmacology, 3(1), 37-52. [Link]

-

Heinemann, V., et al. (2011). Evolving role of cetuximab in the treatment of colorectal cancer. Gut, 60(6), 855-867. [Link]

-

Besson, T., et al. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Mini-Reviews in Organic Chemistry, 4(1), 45-57. [Link]

-

PubChem. (n.d.). Erlotinib. National Center for Biotechnology Information. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Sharma, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(5), 871-885. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Pharmacogenomics Knowledgebase. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 21(8), 982. [Link]

-

Wang, F., et al. (2019). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Journal of Receptors and Signal Transduction, 39(5-6), 335-345. [Link]

-

Zahedifard, M., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2015, 876102. [Link]

-

Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

-

Al-Obaid, A. M., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. BMC Chemistry, 11(1), 28. [Link]

-

Yousefbeyk, F., & Ghasemi, S. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1), x-x. [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

-

Șandor, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

-

Gholap, A. R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 600. [Link]

-

Li, J., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(19), 6933. [Link]

-

Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(23), 7306. [Link]

-

Kauthale, S. S., & Gill, C. H. (2020). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 5(3), 118-129. [Link]

-

Abdou, I. M., & Al-Neyadi, S. S. (2016). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 4, 11. [Link]

-

Aly, A. A., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

-

Rahmalia, W., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(2), 435-442. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). Retrieved from [Link]

-

Voisin-Chiret, A.-S., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11211. [Link]

-

Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 220. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

-

Macquarie University. (2023). Synthesis of a gefitinib-based chemical probe for mechanism-of-action studies. Macquarie University ResearchOnline. [Link]

-

Maiden, T. M., et al. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry, 21(41), 14342-14346. [Link]

-

Singh, T., et al. (2022). Ru(II)-Catalyzed Regioselective C(5)–H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. The Journal of Organic Chemistry, 87(16), 10899-10912. [Link]

- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.

-

McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800-3803. [Link]

-

Abdou, I. M., & Al-Neyadi, S. S. (2016). ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. Heterocyclic Communications, 22(3), 115-130. [Link]

-

ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 915-929. [Link]

-

YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Video]. All 'Bout Chemistry. [Link]

Sources

- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives [organic-chemistry.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

- 20. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Iodoquinazolin-4-ol

Abstract

6-Iodoquinazolin-4-ol is a heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and drug discovery. Its quinazolinone core is a recognized "privileged structure," forming the backbone of numerous biologically active agents. The iodine substituent at the 6-position provides a strategic site for further molecular elaboration through cross-coupling reactions, making it a versatile building block for creating libraries of novel compounds. Understanding the fundamental physicochemical properties of 6-iodoquinazolin-4-ol, specifically its solubility and stability, is paramount for its effective utilization in drug development pipelines. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility and stability of 6-iodoquinazolin-4-ol, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction to 6-Iodoquinazolin-4-ol: A Key Pharmaceutical Building Block

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The structure of 6-iodoquinazolin-4-ol, featuring a halogenated benzene ring fused to a pyrimidine ring, presents both opportunities and challenges. The iodine atom at position 6 is particularly significant for its role in structure-activity relationship (SAR) studies, allowing for the introduction of diverse functionalities.[2] However, the crystalline nature and aromaticity of the quinazolinone ring system often result in low aqueous solubility.[3] Furthermore, the carbon-iodine bond can be susceptible to degradation under certain conditions.

This guide will systematically address these critical attributes. We will first explore the theoretical and practical aspects of solubility, followed by a detailed examination of chemical stability through forced degradation studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Solubility Profiling of 6-Iodoquinazolin-4-ol

The solubility of a compound is a critical determinant of its suitability for further development. It influences everything from the ease of handling in the laboratory to its ultimate bioavailability in a physiological setting. For a compound like 6-iodoquinazolin-4-ol, which is typically a crystalline solid, determining its solubility in a range of relevant solvents is a foundational step.[3]

Theoretical Considerations

The solubility of 6-iodoquinazolin-4-ol is governed by its molecular structure. The planar, aromatic quinazolinone core contributes to a stable crystal lattice, which requires significant energy to overcome during dissolution. The iodine substituent further increases the molecular weight and lipophilicity, generally decreasing aqueous solubility. Conversely, the lactam functionality (-C(=O)NH-) offers hydrogen bonding capabilities, which can aid dissolution in polar protic solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium (thermodynamic) solubility.[5][6] This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Objective: To determine the equilibrium solubility of 6-iodoquinazolin-4-ol in various solvents at controlled temperatures.

Materials:

-

6-Iodoquinazolin-4-ol (solid powder)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

HPLC system with a validated quantitative method

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 6-iodoquinazolin-4-ol to vials containing a known volume of each test solvent. A visual confirmation of undissolved solid is essential.

-